![molecular formula C27H27N5O5 B298775 2-cyano-3-{1-[3-nitro-4-(4-morpholinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-(4-methoxyphenyl)acrylamide](/img/structure/B298775.png)
2-cyano-3-{1-[3-nitro-4-(4-morpholinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-(4-methoxyphenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyano-3-{1-[3-nitro-4-(4-morpholinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-(4-methoxyphenyl)acrylamide, also known as CEP-701, is a small molecule inhibitor that targets the tyrosine kinase receptor FLT3. FLT3 is commonly overexpressed in acute myeloid leukemia (AML) and is associated with poor prognosis. CEP-701 has been studied extensively for its potential as a therapeutic agent in the treatment of AML.
Mécanisme D'action
2-cyano-3-{1-[3-nitro-4-(4-morpholinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-(4-methoxyphenyl)acrylamide targets the FLT3 receptor, which is commonly overexpressed in AML. FLT3 signaling is involved in cell proliferation, survival, and differentiation. Inhibition of FLT3 signaling by 2-cyano-3-{1-[3-nitro-4-(4-morpholinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-(4-methoxyphenyl)acrylamide leads to decreased cell proliferation and induction of apoptosis in AML cells.
Biochemical and Physiological Effects
2-cyano-3-{1-[3-nitro-4-(4-morpholinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-(4-methoxyphenyl)acrylamide has been shown to inhibit FLT3 signaling and induce apoptosis in AML cells. In addition, 2-cyano-3-{1-[3-nitro-4-(4-morpholinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-(4-methoxyphenyl)acrylamide has been shown to inhibit angiogenesis and tumor growth in preclinical models of AML.
Avantages Et Limitations Des Expériences En Laboratoire
2-cyano-3-{1-[3-nitro-4-(4-morpholinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-(4-methoxyphenyl)acrylamide is a potent inhibitor of FLT3 signaling and has been extensively studied in preclinical models of AML. However, 2-cyano-3-{1-[3-nitro-4-(4-morpholinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-(4-methoxyphenyl)acrylamide has also been shown to have off-target effects on other kinases, which may limit its use in certain experimental settings.
Orientations Futures
For the study of 2-cyano-3-{1-[3-nitro-4-(4-morpholinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-(4-methoxyphenyl)acrylamide include the development of more potent and selective FLT3 inhibitors, the evaluation of combination therapies with other targeted agents, and the identification of biomarkers that can predict response to treatment with 2-cyano-3-{1-[3-nitro-4-(4-morpholinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-(4-methoxyphenyl)acrylamide. In addition, the use of 2-cyano-3-{1-[3-nitro-4-(4-morpholinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-(4-methoxyphenyl)acrylamide in other hematologic malignancies and solid tumors is an area of active investigation.
Méthodes De Synthèse
The synthesis of 2-cyano-3-{1-[3-nitro-4-(4-morpholinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-(4-methoxyphenyl)acrylamide involves several steps, including the reaction of 3-nitro-4-(4-morpholinyl)aniline with 2,5-dimethylpyrrole-3-carboxaldehyde to form an intermediate, which is then reacted with 4-methoxyphenylacetic acid and cyanoacetic acid to yield the final product.
Applications De Recherche Scientifique
2-cyano-3-{1-[3-nitro-4-(4-morpholinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-(4-methoxyphenyl)acrylamide has been extensively studied for its potential as a therapeutic agent in the treatment of AML. In preclinical studies, 2-cyano-3-{1-[3-nitro-4-(4-morpholinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-(4-methoxyphenyl)acrylamide has been shown to inhibit FLT3 signaling and induce apoptosis in AML cells. Clinical trials have also been conducted to evaluate the safety and efficacy of 2-cyano-3-{1-[3-nitro-4-(4-morpholinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-(4-methoxyphenyl)acrylamide in AML patients.
Propriétés
Nom du produit |
2-cyano-3-{1-[3-nitro-4-(4-morpholinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-(4-methoxyphenyl)acrylamide |
---|---|
Formule moléculaire |
C27H27N5O5 |
Poids moléculaire |
501.5 g/mol |
Nom IUPAC |
(E)-2-cyano-3-[2,5-dimethyl-1-(4-morpholin-4-yl-3-nitrophenyl)pyrrol-3-yl]-N-(4-methoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C27H27N5O5/c1-18-14-20(15-21(17-28)27(33)29-22-4-7-24(36-3)8-5-22)19(2)31(18)23-6-9-25(26(16-23)32(34)35)30-10-12-37-13-11-30/h4-9,14-16H,10-13H2,1-3H3,(H,29,33)/b21-15+ |
Clé InChI |
JCZDZXYDINPRDU-RCCKNPSSSA-N |
SMILES isomérique |
CC1=CC(=C(N1C2=CC(=C(C=C2)N3CCOCC3)[N+](=O)[O-])C)/C=C(\C#N)/C(=O)NC4=CC=C(C=C4)OC |
SMILES |
CC1=CC(=C(N1C2=CC(=C(C=C2)N3CCOCC3)[N+](=O)[O-])C)C=C(C#N)C(=O)NC4=CC=C(C=C4)OC |
SMILES canonique |
CC1=CC(=C(N1C2=CC(=C(C=C2)N3CCOCC3)[N+](=O)[O-])C)C=C(C#N)C(=O)NC4=CC=C(C=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.